1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a 2-chlorophenyl group and an ethanone moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), are a key component of intracellular signaling pathways regulating growth and survival . They play a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting Akt, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is a decrease in the phosphorylation of Akt and downstream biomarkers . This can lead to inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with multiple receptors . These interactions could potentially involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have demonstrated pharmacodynamic effects, such as the knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Dosage Effects in Animal Models
Similar compounds have shown pharmacodynamic effects and inhibition of tumor growth in a breast cancer xenograft model after oral dosing .
Metabolic Pathways
Similar compounds have shown to interact with enzymes or cofactors .
Transport and Distribution
Similar compounds have shown to undergo metabolism in vivo, leading to rapid clearance .
Subcellular Localization
Similar compounds have shown to interact with specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Pyrimido[4,5-d]pyrimidine derivatives
Uniqueness
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific structural features and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to inhibit specific molecular targets and pathways sets it apart from other similar compounds, highlighting its potential for therapeutic applications.
Properties
IUPAC Name |
1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSODHZNUGPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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